6-Bromo-N-[(pyridin-4-yl)methyl]imidazo[1,2-a]pyridin-8-amine
Description
Properties
CAS No. |
676370-49-3 |
|---|---|
Molecular Formula |
C13H11BrN4 |
Molecular Weight |
303.16 g/mol |
IUPAC Name |
6-bromo-N-(pyridin-4-ylmethyl)imidazo[1,2-a]pyridin-8-amine |
InChI |
InChI=1S/C13H11BrN4/c14-11-7-12(13-16-5-6-18(13)9-11)17-8-10-1-3-15-4-2-10/h1-7,9,17H,8H2 |
InChI Key |
JFUJKOXEJSWYKH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=CC=C1CNC2=CC(=CN3C2=NC=C3)Br |
Origin of Product |
United States |
Preparation Methods
Condensation of 2-Amino-5-bromopyridine with Aldehydes and Isocyanides
A widely used method involves a three-component reaction of 2-amino-5-bromopyridine, an aldehyde, and an isocyanide under microwave irradiation in ethanol, catalyzed by magnesium chloride. This method efficiently constructs the imidazo[1,2-a]pyridine ring with a bromine atom at the 6-position.
- Reaction conditions: Microwave irradiation at 160°C for 20 minutes in ethanol.
- Catalyst: MgCl2 (0.11 equiv).
- Purification: Filtration, recrystallization, or flash chromatography.
- Yields: Variable, depending on aldehyde and isocyanide, typically moderate to good (20–62%).
Functionalization at the 8-Position: Introduction of the Amine Group
Aminocarbonylation Using Palladium Catalysis
A key step in preparing 6-bromo-imidazo[1,2-a]pyridin-8-amine derivatives is the palladium-catalyzed aminocarbonylation of halogenated imidazo[1,2-a]pyridines.
- Catalyst: Supported Ionic Liquid Phase (SILP) palladium catalysts.
- Substrates: 6-bromo or 8-iodo-imidazo[1,2-a]pyridines.
- Amines: Primary or secondary amines, including pyridin-4-ylmethyl amine.
- Conditions: Carbon monoxide pressure (up to 30 bar), solvents such as DMF or ethanol, and bases like triethylamine.
- Outcome: Formation of carboxamide or amine derivatives at the 8-position with high selectivity.
- Catalyst recyclability: Demonstrated with minimal palladium leaching, important for sustainable synthesis.
This method allows the direct introduction of the amine functionality at the 8-position via carbonylation and subsequent amination, which can be tailored to attach the pyridin-4-ylmethyl group.
N-Alkylation to Attach the Pyridin-4-ylmethyl Moiety
Following the formation of the 8-amino group, N-alkylation with pyridin-4-ylmethyl halides or related electrophiles is performed to yield the N-[(pyridin-4-yl)methyl] substituent.
- Typical reagents: Pyridin-4-ylmethyl bromide or chloride.
- Conditions: Base-mediated alkylation in polar aprotic solvents.
- Purification: Chromatography or recrystallization.
This step is crucial for obtaining the final target compound with the desired substitution pattern.
Solid-Phase Synthesis Approaches
An alternative approach involves solid-phase synthesis techniques, where polymer-bound 2-aminonicotinate is treated with α-haloketones to form imidazo[1,2-a]pyridine derivatives, followed by halogenation and cleavage with amines.
- Advantages: Facilitates library synthesis and rapid diversification.
- Limitations: More suited for analog generation than large-scale synthesis of a single compound.
Summary Table of Key Preparation Steps
Chemical Reactions Analysis
Types of Reactions
6-bromo-N-(pyridin-4-ylmethyl)imidazo[1,2-a]pyridin-8-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Cyclization Reactions: Formation of the imidazo[1,2-a]pyridine ring system.
Oxidation and Reduction Reactions: Modifications to the pyridine and imidazole rings.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium hydride or potassium carbonate in polar aprotic solvents.
Cyclization Reactions: Iodine and tert-butyl hydroperoxide in toluene or ethyl acetate.
Oxidation and Reduction Reactions: Various oxidizing and reducing agents depending on the desired transformation.
Major Products
The major products formed from these reactions include various substituted imidazo[1,2-a]pyridines, depending on the specific reagents and conditions used.
Scientific Research Applications
Inhibition of Bruton's Tyrosine Kinase (Btk)
One of the primary applications of 6-Bromo-N-[(pyridin-4-yl)methyl]imidazo[1,2-a]pyridin-8-amine is its ability to inhibit Bruton's tyrosine kinase (Btk). Btk is a critical enzyme involved in B-cell receptor signaling, which plays a significant role in the activation and proliferation of B-cells. Aberrant B-cell activation is linked to several autoimmune conditions and lymphoid malignancies.
- Autoimmune Diseases : The compound has shown promise in preclinical studies for treating diseases such as rheumatoid arthritis and systemic lupus erythematosus by modulating B-cell activity and reducing inflammation .
- Cancer Treatment : Inhibiting Btk can also be beneficial in treating certain types of cancers, particularly those involving B-cells like chronic lymphocytic leukemia (CLL) and non-Hodgkin lymphoma. The selective inhibition of Btk by this compound could lead to reduced tumor growth and improved patient outcomes .
Table 1: Summary of Mechanism of Action
| Mechanism | Description |
|---|---|
| Enzyme Inhibition | Inhibits Bruton's tyrosine kinase (Btk) |
| Pathway Disruption | Disrupts B-cell receptor signaling pathways |
| Resulting Effects | Reduces B-cell activation and proliferation; potential anti-inflammatory effects |
Case Studies and Research Findings
Several studies have documented the efficacy of compounds similar to this compound in clinical settings:
Study on Rheumatoid Arthritis
In a study examining the effects of Btk inhibitors on rheumatoid arthritis models, researchers found that administration of similar imidazo-pyridine derivatives led to significant reductions in joint inflammation and damage. The study highlighted the potential for these compounds to serve as effective treatments for chronic inflammatory conditions .
Cancer Research
Research has also indicated that compounds targeting Btk can enhance the efficacy of existing cancer therapies. A combination therapy involving a Btk inhibitor alongside traditional chemotherapy showed improved tumor regression rates in preclinical models of CLL .
Mechanism of Action
The mechanism of action of 6-bromo-N-(pyridin-4-ylmethyl)imidazo[1,2-a]pyridin-8-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biological pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Substituent Effects on Reactivity and Solubility
- Bromine at Position 6 : The bromine atom in the target compound and its analog (CAS 676371-00-9) enables further functionalization via cross-coupling reactions (e.g., Suzuki-Miyaura), contrasting with chloro or phenyl substituents in other derivatives .
- 8-Amino Modifications: The pyridin-4-ylmethyl group in the target compound improves aqueous solubility compared to unsubstituted 8-amino analogs (e.g., CAS 676371-00-9). This is critical for bioavailability, as seen in antileishmanial derivatives where sulfonyl or pyridinyl groups enhance pharmacokinetics .
Pharmacological Potential
- Kinase Inhibition : The target compound’s scaffold aligns with CDK2 inhibitors like 6-bromoimidazo[1,2-a]pyridin-8-amine, which showed inhibitory activity in crystallographic studies . The pyridinylmethyl group may fine-tune binding affinity to kinase ATP pockets.
Research Findings and Data
Physicochemical Properties
- Melting Points : The target compound’s melting point is unreported, but analogs with hydrophobic groups (e.g., 2-(3,4-diOMePh)-6-Ph, Compound 20) melt at 150°C, while ester-containing derivatives (e.g., Compound 10a) melt at 131–133°C .
- Solubility : Pyridinylmethyl and pyrimidinyl groups likely enhance aqueous solubility compared to halogenated or aryl-substituted analogs .
Biological Activity
6-Bromo-N-[(pyridin-4-yl)methyl]imidazo[1,2-a]pyridin-8-amine is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical formula: with a molecular weight of approximately 303.16 g/mol. The structure features an imidazo[1,2-a]pyridine core substituted with a bromine atom and a pyridinylmethyl group.
Biological Activity Overview
Research indicates that compounds within the imidazo[1,2-a]pyridine class exhibit diverse biological activities, including:
- Anticancer Activity : Several studies have reported that imidazo[1,2-a]pyridine derivatives can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines.
- Antimicrobial Properties : These compounds have shown efficacy against a range of bacterial and fungal pathogens.
- DPP-4 Inhibition : Some derivatives have been investigated for their ability to inhibit Dipeptidyl Peptidase IV (DPP-4), an enzyme linked to type 2 diabetes management.
Anticancer Activity
In vitro studies have demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines. The mechanism appears to involve the induction of apoptosis through the activation of caspases and modulation of the Bcl-2 family proteins.
Table 1: Cytotoxicity Data
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| HeLa (cervical cancer) | 12.5 | |
| A549 (lung cancer) | 15.0 | |
| MCF7 (breast cancer) | 20.0 |
Antimicrobial Properties
The compound has shown promising activity against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values for these pathogens suggest that it may be a potential candidate for further development as an antimicrobial agent.
Table 2: Antimicrobial Activity
DPP-4 Inhibition
Recent studies have highlighted the potential of this compound as a DPP-4 inhibitor, which is significant for managing type 2 diabetes. DPP-4 plays a crucial role in glucose metabolism by degrading incretin hormones that are vital for insulin secretion.
Case Study: DPP-4 Inhibition
In a study examining various imidazo[1,2-a]pyridine derivatives, it was found that certain substitutions at the 6-position significantly enhanced DPP-4 inhibitory activity. The compound under review demonstrated an IC50 value of approximately 25 µM against DPP-4, indicating moderate inhibition compared to established inhibitors like sitagliptin.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
